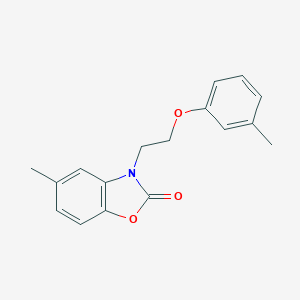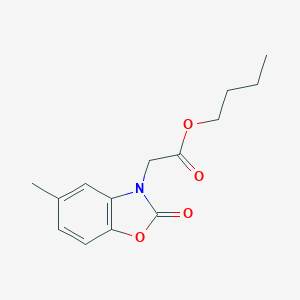![molecular formula C21H27N3O5S2 B285825 N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide, also known as compound 1, is a novel small molecule that has shown potential as a therapeutic agent in various scientific research studies. This compound has been synthesized using a unique approach and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 involves the inhibition of various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. This inhibition results in the disruption of various biochemical pathways, leading to the inhibition of disease progression. In addition, N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been shown to exhibit anti-inflammatory and anti-bacterial activity, which further contributes to its mechanism of action.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to exhibit potent inhibitory activity against various enzymes, which makes it a promising candidate for the treatment of various diseases. In addition, N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been shown to exhibit anti-inflammatory and anti-bacterial activity, which further expands its potential therapeutic applications. However, the exact biochemical and physiological effects of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 are still being studied and require further investigation.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the treatment of various diseases. In addition, the synthesis of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been optimized to yield a high purity product, which makes it easier to study its biochemical and physiological effects. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which makes it difficult to determine its potential as a therapeutic agent in humans.
Future Directions
There are several future directions for the study of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1. One of the directions is to further investigate its potential as a therapeutic agent in various diseases, including glaucoma, Alzheimer's disease, and cancer. In addition, future studies should focus on determining its toxicity and pharmacokinetics, which will help determine its potential as a therapeutic agent in humans. Furthermore, the development of more efficient synthesis methods for N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 will help facilitate its study and potential use as a therapeutic agent. Finally, future studies should focus on identifying other potential targets for N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1, which will expand its potential therapeutic applications.
Synthesis Methods
Compound 1 has been synthesized using a multi-step approach that involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethyl-p-phenylenediamine, followed by the reaction of the resulting product with 4-formylpiperazine-1-sulfonyl chloride. The final product is obtained by the reaction of the intermediate with N,N-dimethyl-4-aminobenzenesulfonamide. The synthesis of N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been optimized to yield a high purity product, which has been confirmed using various analytical techniques.
Scientific Research Applications
Compound 1 has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase, which makes it a promising candidate for the treatment of various diseases, including glaucoma, Alzheimer's disease, and cancer. In addition, N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide 1 has been shown to exhibit anti-inflammatory and anti-bacterial activity, which further expands its potential therapeutic applications.
properties
Molecular Formula |
C21H27N3O5S2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[3-(4-formylpiperazin-1-yl)sulfonyl-2,6-dimethylphenyl]-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H27N3O5S2/c1-16-5-8-19(9-6-16)30(26,27)22(4)21-17(2)7-10-20(18(21)3)31(28,29)24-13-11-23(15-25)12-14-24/h5-10,15H,11-14H2,1-4H3 |
InChI Key |
BRDKLBXJPICLNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)C=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![1-(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-1H-indole-2,3-dione](/img/structure/B285817.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)